molecular formula C20H19N3O2 B11460011 Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11460011
M. Wt: 333.4 g/mol
InChI Key: REQWLCVUSODXJN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions to yield the desired benzimidazole derivatives with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with the DNA replication process in cancer cells, leading to cell death . The compound may also interact with enzymes and receptors involved in microbial growth, thereby exhibiting its antimicrobial effects .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O2/c1-12-8-4-5-9-14(12)18-17(19(24)25-3)13(2)21-20-22-15-10-6-7-11-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22)

InChI Key

REQWLCVUSODXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

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